molecular formula C14H14O B156489 2,2-Diphenylethanol CAS No. 1883-32-5

2,2-Diphenylethanol

Cat. No. B156489
CAS RN: 1883-32-5
M. Wt: 198.26 g/mol
InChI Key: NYLOEXLAXYHOHH-UHFFFAOYSA-N
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Patent
US09198902B2

Procedure details

To a 500 mL three-opening flask was slowly added a solution of diisobutylaluminum hydride in toluene (282 mL, 1 mol/L) at −30° C. After stirring, to the resulting mixture was slowly added a solution of methyl 2,2-diphenylacetate (21 g, 92.8 mmol) in dichloromethane dropwisely. After the completion of dropwise addition, the reaction was conducted at 25° C. for 12 hours. After the completion of reaction monitored by TLC, to the resulting mixture was slowly added methanol (10 mL), dichloromethane (100 mL) and an aqueous sodium hydroxide solution (100 mL, 1 mol/L) at −20° C. After the completion of reaction, to the reaction solution was added dichloromethane for extraction. The organic phase was washed with water, dried over anhydrous sodium sulfate, and evaporated to remove the solvent to produce 2,2-diphenyl ethanol (17 g) in a yield of 92.4%.
[Compound]
Name
three-opening
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
92.4%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]1([CH:17]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:18](OC)=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CO.[OH-].[Na+]>C1(C)C=CC=CC=1.ClCCl>[C:22]1([CH:17]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:18][OH:19])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1,4.5|

Inputs

Step One
Name
three-opening
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
282 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring, to the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CUSTOM
Type
CUSTOM
Details
at −20° C
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
EXTRACTION
Type
EXTRACTION
Details
for extraction
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.